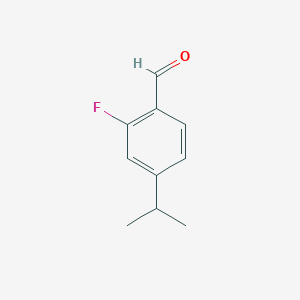

2-Fluoro-4-isopropylbenzaldehyde

CAS No.: 1289014-70-5

Cat. No.: VC4542623

Molecular Formula: C10H11FO

Molecular Weight: 166.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289014-70-5 |

|---|---|

| Molecular Formula | C10H11FO |

| Molecular Weight | 166.195 |

| IUPAC Name | 2-fluoro-4-propan-2-ylbenzaldehyde |

| Standard InChI | InChI=1S/C10H11FO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 |

| Standard InChI Key | OMQZKHKKZQNKAH-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(C=C1)C=O)F |

Introduction

2-Fluoro-4-isopropylbenzaldehyde is an organic compound belonging to the class of aromatic aldehydes. It features a benzene ring substituted with a fluorine atom at the 2-position and an isopropyl group at the 4-position, alongside a carbonyl group (aldehyde functional group) attached directly to the aromatic ring. This compound is of interest in synthetic chemistry due to its reactivity, which is enhanced by the presence of the fluorine atom.

Synthesis Methods

The synthesis of 2-fluoro-4-isopropylbenzaldehyde can be achieved through several methods:

-

Direct Fluorination: This involves the reaction of 4-isopropylbenzaldehyde with fluorinating agents. The process can be optimized using microwave-assisted techniques to reduce reaction times and improve product purity.

-

Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with a fluorine atom, facilitated by an electrophile. The presence of the isopropyl group can influence the reactivity and selectivity of the substitution due to its electron-donating properties.

Chemical Reactivity

2-Fluoro-4-isopropylbenzaldehyde exhibits typical reactivity patterns associated with aromatic aldehydes. It is susceptible to oxidation and reduction reactions, and its carbonyl group is a site for nucleophilic attack. The fluorine atom enhances the compound's reactivity by increasing the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Applications

While specific applications of 2-fluoro-4-isopropylbenzaldehyde are not widely documented, aromatic aldehydes in general are used in various fields such as perfumery, pharmaceuticals, and as intermediates in organic synthesis. The related compound, 4-isopropylbenzaldehyde, is used in air care products, biocides, perfumes, and fragrances .

Safety and Hazards

2-Fluoro-4-isopropylbenzaldehyde poses several hazards:

-

Harmful if Swallowed (H302)

-

Causes Skin Irritation (H315)

-

Causes Serious Eye Irritation (H319)

-

May Cause Respiratory Irritation (H335)

Handling requires protective measures such as gloves, safety glasses, and a mask to prevent exposure .

Spectroscopic Analysis

The structure of 2-fluoro-4-isopropylbenzaldehyde is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and functional groups present in the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume